molecular formula C4H6N2O B13798277 N-Cyano-N-methylacetamide CAS No. 87718-98-7

N-Cyano-N-methylacetamide

Cat. No.: B13798277
CAS No.: 87718-98-7
M. Wt: 98.10 g/mol
InChI Key: IYQDAZMADIGFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyano-N-methylacetamide is an organic compound with the molecular formula C4H6N2O. It is a derivative of acetamide, where the hydrogen atom on the nitrogen is replaced by a cyano group (–CN) and a methyl group (–CH3). This compound is known for its applications in organic synthesis, particularly in the formation of heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyano-N-methylacetamide can be synthesized through various methods. One common method involves the reaction of methyl cyanoacetate with different amines. For instance, the direct treatment of methyl cyanoacetate with amines at room temperature without solvent can yield N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of alkyl cyanoacetates and substituted aryl or heteryl amines under various reaction conditions. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods .

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N-methylacetamide undergoes several types of chemical reactions, including:

    Condensation Reactions: The active hydrogen on the carbon adjacent to the cyano group can participate in condensation reactions with various reagents.

    Substitution Reactions: The compound can undergo substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions are often heterocyclic compounds, which are valuable in pharmaceutical and chemical research .

Mechanism of Action

The mechanism of action of N-Cyano-N-methylacetamide involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl groups. These functional groups make the compound highly reactive, allowing it to form stable intermediates and products in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-Methylcyanoacetamide: Similar in structure but lacks the cyano group.

    N-Cyanoacetamide: Similar but without the methyl group.

Uniqueness

N-Cyano-N-methylacetamide is unique due to the presence of both the cyano and methyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

CAS No.

87718-98-7

Molecular Formula

C4H6N2O

Molecular Weight

98.10 g/mol

IUPAC Name

N-cyano-N-methylacetamide

InChI

InChI=1S/C4H6N2O/c1-4(7)6(2)3-5/h1-2H3

InChI Key

IYQDAZMADIGFIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.